1-(4-ethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Description
1-(4-ethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H21N3O and its molecular weight is 343.43. The purity is usually 95%.
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Biological Activity
The compound 1-(4-ethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be broken down into several functional groups:
- Pyrrolidinone : A five-membered lactam structure that often exhibits biological activity.
- Benzo[d]imidazole : Known for its role in various therapeutic agents, this moiety contributes to the compound's pharmacological properties.
- Ethylphenyl and Propynyl Substituents : These groups may enhance lipophilicity and receptor binding.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily in the areas of:
- Anticancer Activity
- Anticonvulsant Properties
- Anti-inflammatory Effects
Anticancer Activity
Studies have shown that derivatives of benzimidazole compounds often exhibit significant anticancer properties. For instance, similar compounds have been reported to interact with various cellular pathways, leading to apoptosis in cancer cells. The specific compound has demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.
Anticonvulsant Properties
The compound's structural similarity to known anticonvulsants suggests it may modulate neurotransmitter systems effectively. SAR studies indicate that modifications to the pyrrolidinone ring can enhance anticonvulsant activity. For example, compounds with specific substitutions on the phenyl ring showed improved efficacy in seizure models.
Anti-inflammatory Effects
Preliminary data suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro studies have indicated moderate inhibitory activity against COX-I and COX-II, with IC50 values suggesting potential for therapeutic use in inflammatory conditions.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Receptor Interaction : The compound may bind to specific receptors involved in cell signaling pathways related to cancer and inflammation.
- Enzyme Inhibition : Inhibition of COX enzymes could lead to reduced prostaglandin synthesis, thereby alleviating inflammation.
- Induction of Apoptosis : The presence of the benzimidazole moiety is associated with pro-apoptotic signaling in cancer cells.
Case Studies
Several studies have explored the efficacy of similar compounds:
- Study on Anticancer Activity :
- Anticonvulsant Evaluation :
- Inflammation Model :
Properties
IUPAC Name |
1-(4-ethylphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-3-13-24-20-8-6-5-7-19(20)23-22(24)17-14-21(26)25(15-17)18-11-9-16(4-2)10-12-18/h1,5-12,17H,4,13-15H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQQEUUUBIGUHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.